molecular formula C11H14N2O B13494506 1-(Pyridin-2-yl)piperidine-4-carbaldehyde

1-(Pyridin-2-yl)piperidine-4-carbaldehyde

Katalognummer: B13494506
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: PFPXWVIHPPHHGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyridin-2-yl)piperidine-4-carbaldehyde is an organic compound that features a piperidine ring substituted with a pyridine ring and an aldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)piperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain a high-quality product suitable for further applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-2-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-2-yl)piperidine-4-carbaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Pyridin-2-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. In medicinal chemistry, it may interact with enzymes or receptors, modulating their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Pyridin-2-yl)piperidine-4-carbaldehyde is unique due to its combined structural features of both pyridine and piperidine rings, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

1-pyridin-2-ylpiperidine-4-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-10-4-7-13(8-5-10)11-3-1-2-6-12-11/h1-3,6,9-10H,4-5,7-8H2

InChI-Schlüssel

PFPXWVIHPPHHGU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C=O)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.